molecular formula C14H14O3 B1166067 1H-Benzimidazole, 2-C10-18-alkyl derivs. CAS No. 100208-75-1

1H-Benzimidazole, 2-C10-18-alkyl derivs.

Cat. No.: B1166067
CAS No.: 100208-75-1
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Description

1H-Benzimidazole derivatives are heterocyclic aromatic compounds featuring a benzene ring fused to an imidazole moiety. The 2-C10-18-alkyl derivatives are characterized by long-chain alkyl substituents (C10–C18) at the C-2 position of the benzimidazole core. These derivatives are synthesized via condensation of o-phenylenediamines with carboxylic acids, chloroacetic acid, or their derivatives under acidic conditions . Modifications at the N-1 position or C-5/6 positions further diversify their structural and functional properties, enabling applications in antimicrobial, anticancer, and antimalarial therapies .

Key properties of 2-C10-18-alkyl derivatives include enhanced lipophilicity due to the long alkyl chains, which improves membrane permeability and bioavailability. This structural feature is critical for their bioactivity, particularly in disrupting microbial cell membranes .

Properties

CAS No.

100208-75-1

Molecular Formula

C14H14O3

Origin of Product

United States

Preparation Methods

The synthesis of 1H-Benzimidazole, 2-C10-18-alkyl derivs. typically involves the alkylation of 1H-Benzimidazole with alkyl halides or alcohols. The reaction conditions may vary depending on the specific alkyl chain length desired. A common synthetic route includes the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

1H-Benzimidazole, 2-C10-18-alkyl derivs. can undergo various chemical reactions, including:

    Oxidation: The alkyl chains can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The alkyl chains can be further functionalized through substitution reactions with electrophiles or nucleophiles. .

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to the desired transformation. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1H-Benzimidazole, 2-C10-18-alkyl derivs. have a wide range of scientific research applications, including:

    Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. They also serve as ligands in coordination chemistry and catalysis.

    Biology: In biological research, 1H-Benzimidazole derivatives are studied for their potential as antimicrobial, antiviral, and anticancer agents. The alkyl chains can enhance the lipophilicity and membrane permeability of the compounds, improving their biological activity.

    Medicine: Some derivatives of 1H-Benzimidazole are investigated for their therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions. Their ability to interact with specific molecular targets makes them promising candidates for drug development.

    Industry: In the industrial sector, these compounds are used as additives in lubricants, surfactants, and polymers to enhance their performance and stability

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-C10-18-alkyl derivs. depends on their specific application and molecular target. In general, these compounds exert their effects by interacting with biological macromolecules such as proteins, nucleic acids, and cell membranes. The alkyl chains can facilitate the insertion of the compound into lipid bilayers, enhancing its interaction with membrane-bound receptors and enzymes. The benzimidazole core can form hydrogen bonds and π-π interactions with target molecules, modulating their activity and function .

Comparison with Similar Compounds

Eco-Friendly Approaches

Recent advances emphasize green synthesis methods, such as microwave irradiation and ZnO nanoparticle (NP)-catalyzed reactions, which reduce reaction times and improve yields .

Comparison with Similar Benzimidazole Derivatives

Structural and Functional Differences

Compound Class Substituent Position Key Features Bioactivity
2-C10-18-Alkyl Derivatives C-2 (long alkyl chain) High lipophilicity, membrane disruption Broad-spectrum antimicrobial, antifungal
2-Chloromethyl Derivatives C-2 (Cl-CH₂) Reactive intermediate for further alkylation Precursor for bioactive compounds; moderate antimicrobial activity
N-Methyl-5-Substituted N-1 (methyl), C-5 Improved solubility, reduced toxicity Anticancer, selective antimicrobial activity
Alkylsulfonyl Derivatives N-1 (sulfonyl group) Enhanced electron-withdrawing effects, stability Potent antibacterial agents (e.g., against S. aureus)
1-Benzyl Derivatives N-1 (benzyl) Increased steric bulk, altered pharmacokinetics Antimalarial (sub-micromolar IC₅₀ against P. falciparum)

Key Research Findings

Lipophilicity-Activity Relationships

  • Trade-offs : While C5’-tert-butyl groups in 1-benzyl derivatives enhance antimalarial activity, they also raise logP, complicating formulation .

Selectivity and Toxicity

  • 2-C10-18-Alkyl Derivatives : Exhibit higher hemolytic activity than N-methylated analogs, limiting their therapeutic index .
  • N-Alkylation: Mitigates toxicity by reducing non-specific interactions with mammalian cells .

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